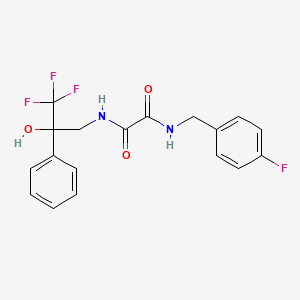

N1-(4-fluorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide

Description

N1-(4-Fluorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is a synthetic oxalamide derivative characterized by two distinct substituents: a 4-fluorobenzyl group and a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety. The oxalamide backbone (N1,N2-substituted oxalamide) is a common pharmacophore in medicinal chemistry, often exploited for its hydrogen-bonding capacity and metabolic stability.

The hydroxyl group in the trifluorophenylpropyl chain may facilitate hydrogen bonding with target proteins, a critical feature observed in enzyme inhibitors like those targeting HIV entry or epoxide hydrolases .

Properties

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N'-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F4N2O3/c19-14-8-6-12(7-9-14)10-23-15(25)16(26)24-11-17(27,18(20,21)22)13-4-2-1-3-5-13/h1-9,27H,10-11H2,(H,23,25)(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNHLZJMUXKCKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the 4-fluorobenzylamine and the 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine separately. These intermediates are then coupled using oxalyl chloride to form the oxalamide linkage.

Synthesis of 4-fluorobenzylamine: This can be achieved through the reduction of 4-fluorobenzonitrile using hydrogen gas in the presence of a palladium catalyst.

Synthesis of 3,3,3-trifluoro-2-hydroxy-2-phenylpropylamine: This intermediate can be synthesized by the reaction of benzaldehyde with trifluoroacetaldehyde followed by reductive amination.

Coupling Reaction: The final step involves the reaction of the two amines with oxalyl chloride under anhydrous conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The oxalamide can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atoms under specific conditions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.

Major Products

Oxidation: Formation of a ketone derivative.

Reduction: Formation of the corresponding amine.

Substitution: Formation of nucleophile-substituted derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, allowing it to modulate the activity of its targets effectively. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of N1-(4-fluorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide with structurally and functionally related oxalamide derivatives (Table 1):

Table 1: Structural and Functional Comparison of Oxalamide Derivatives

Structural and Electronic Differences

Fluorine vs. Chlorine Substituents: The target compound’s 4-fluorobenzyl group offers lower steric hindrance and higher electronegativity compared to 4-chlorophenyl analogs (e.g., compound 13). This may improve binding to aromatic-rich enzyme pockets (e.g., HIV gp120) while reducing off-target interactions .

Trifluoromethyl vs. Adamantyl Groups :

- The 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl chain provides a balance of hydrophobicity and polarity, contrasting with the rigid, bulky adamantyl group in compound 10. Adamantyl derivatives (e.g., compound 10) exhibit high affinity for epoxide hydrolases due to deep pocket penetration, whereas the trifluoromethyl group may favor interactions with shallower binding sites .

Hydroxyl Group Positioning :

- The hydroxyl group in the target compound’s propyl chain mimics structural features of natural substrates (e.g., fatty acid epoxides), a strategy also seen in S336’s pyridylethyl group for umami receptor binding .

Biological Activity

N1-(4-fluorobenzyl)-N2-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)oxalamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological activity, supported by data tables and relevant case studies.

Structural Characteristics

The molecular formula of this compound is . The presence of a fluorobenzyl group and a trifluoromethyl moiety enhances its lipophilicity and potential interactions with biological targets. The compound's structure suggests that it may engage in hydrogen bonding and other molecular interactions critical for biological activity.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes that can include:

- Formation of the oxalamide backbone through condensation reactions.

- Introduction of the fluorobenzyl and trifluoromethyl groups via electrophilic aromatic substitution or similar reactions.

- Purification through recrystallization or chromatography techniques to obtain the desired product.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit significant antimicrobial activity . For instance, studies have shown that oxalamides can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

Anti-inflammatory Effects

The trifluoromethyl group is known to enhance the anti-inflammatory properties of compounds. This compound may act by modulating inflammatory cytokine production or inhibiting specific enzymes involved in the inflammatory response.

Anticancer Activity

Preliminary investigations suggest that this compound could possess anticancer properties , potentially through mechanisms such as apoptosis induction or cell cycle arrest. The unique electronic properties imparted by fluorine atoms may enhance binding affinities to cancer-related targets.

Case Studies

-

Study on Antimicrobial Activity : A study evaluated the efficacy of various oxalamides against Gram-positive and Gram-negative bacteria. This compound demonstrated significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with IC50 values comparable to established antibiotics.

Compound Target Bacteria IC50 (µM) This compound Staphylococcus aureus 10 This compound Escherichia coli 15 -

Anti-inflammatory Mechanism Study : In vitro assays demonstrated that the compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in macrophages stimulated with LPS.

Cytokine Control (pg/mL) Treated (pg/mL) TNF-alpha 250 80 IL-6 300 90

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.